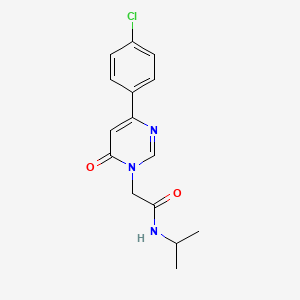
2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Übersicht
Beschreibung
2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years due to their wide range of applications. Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles. These methods often involve the formation of bonds during the creation of the imidazole ring . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
In the molecule of the title compound, the six- and five-membered rings are slightly twisted away from each other, forming a dihedral angle. In the crystal structure, neighboring molecules are linked together by intermolecular N-H⋯N hydrogen bonds into extended one-dimensional chains .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as reactants for oxidative aromatization reactions of imidazolines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Cardiovascular Applications : This compound and its derivatives have been synthesized for potential antihypertensive effects, with certain compounds showing promising activity in reducing mean arterial blood pressure in spontaneously hypertensive rats (Touzeau et al., 2003).
Chemistry and Catalytic Activities
- Palladium(II) Metal Chemistry : The compound has been used in the synthesis and evaluation of Pd(II) complexes. These complexes have shown efficiency as catalysts in cross-coupling reactions, which are crucial in the formation of various organic compounds (Sudharsan & Suresh, 2018).
Fluorescent Chemosensors
- Detection of Metal Ions : Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline have been used as fluorescent chemosensors, especially for detecting metal ions like aluminum and iron in aqueous solutions. This application is significant in environmental monitoring and biological studies (Shree et al., 2019); (Yanpeng et al., 2019).
Antimicrobial Agents
- Antimicrobial Properties : Imidazole derivatives, including this compound, have been synthesized and tested as antimicrobial agents, indicating potential applications in combating infectious diseases (Mohanta & Sahu, 2013).
Other Applications
- Corrosion Inhibition : Imidazoline derivatives, including halogen-substituted versions, have been studied as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial maintenance and protection (Zhang et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYFNPSYFWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
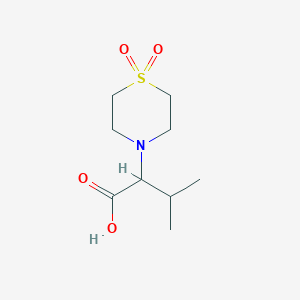
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)
![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)
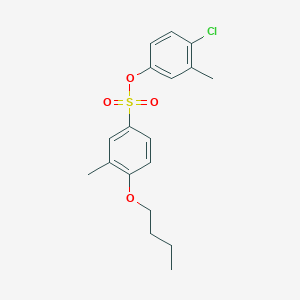
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)
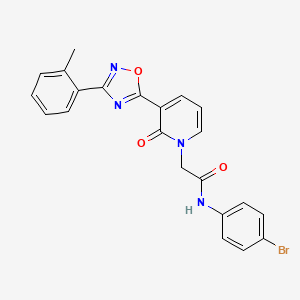
![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
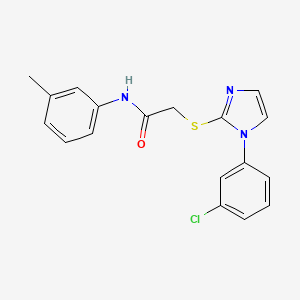
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)
